molecular formula C24H26ClNO4 B564613 Flavoxate-d4 Hydrochloride CAS No. 1189678-43-0

Flavoxate-d4 Hydrochloride

Cat. No.: B564613
CAS No.: 1189678-43-0
M. Wt: 431.949
InChI Key: XOEVKNFZUQEERE-JWIOGAFXSA-N
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Description

Flavoxate-d4 Hydrochloride is a deuterium-labeled derivative of Flavoxate Hydrochloride, a muscarinic antagonist and spasmolytic agent. It is primarily used for the symptomatic relief of conditions associated with lack of muscle control in the bladder, such as dysuria, urgency, and nocturia. The deuterium labeling in this compound enhances its stability and allows for more precise analytical measurements in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flavoxate-d4 Hydrochloride involves the incorporation of deuterium atoms into the Flavoxate Hydrochloride molecule. This can be achieved through various deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the deuterium content and to ensure the compound’s stability.

Chemical Reactions Analysis

Types of Reactions: Flavoxate-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized flavoxate derivatives, while reduction can produce reduced flavoxate compounds.

Scientific Research Applications

Flavoxate-d4 Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of flavoxate compounds.

    Biology: Employed in studies investigating the biological effects of muscarinic antagonists on cellular processes.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: Applied in the development of new formulations and drug delivery systems for improved therapeutic outcomes.

Mechanism of Action

Flavoxate-d4 Hydrochloride exerts its effects by acting as a competitive muscarinic receptor antagonist. It reduces the tonus of smooth muscle in the bladder, effectively decreasing the frequency of urination and alleviating symptoms of overactive bladder. The compound may also have local anesthetic activity and direct relaxing effects on smooth muscle. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of phosphodiesterase, leading to smooth muscle relaxation.

Comparison with Similar Compounds

    Flavoxate Hydrochloride: The non-deuterated form of Flavoxate-d4 Hydrochloride, used for similar therapeutic purposes.

    Oxybutynin Hydrochloride: Another muscarinic antagonist used for the treatment of overactive bladder.

    Tolterodine Tartrate: A muscarinic receptor antagonist with similar applications in treating urinary incontinence.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in scientific research where accurate quantification and identification are crucial.

Properties

IUPAC Name

(1,1,2,2-tetradeuterio-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H/i15D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEVKNFZUQEERE-JWIOGAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)N4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675895
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189678-43-0
Record name 2-(Piperidin-1-yl)(~2~H_4_)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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